4-Methyl hydrogen D-aspartate hydrochloride

Chiral Chemistry Stereochemistry Quality Control

Sourcing chiral D-aspartate building blocks with reliable orthogonal protection often leads to batch inconsistency and aspartimide side reactions in SPPS workflows. • D-configuration imparts distinct receptor interactions and metabolic stability vs. L-enantiomer; ≥97% purity with orthogonal β-methyl ester protection enables selective α-carboxyl manipulation. • Minimizes aspartimide formation in Fmoc/Boc SPPS, improving crude peptide purity and overall yield. • Reported antibacterial activity against E. coli, S. enterica, and K. pneumoniae supports SAR and prodrug development programs. Multiple pack sizes available with global logistics support.

Molecular Formula C5H10ClNO4
Molecular Weight 183.588
CAS No. 22728-89-8
Cat. No. B591265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl hydrogen D-aspartate hydrochloride
CAS22728-89-8
Molecular FormulaC5H10ClNO4
Molecular Weight183.588
Structural Identifiers
SMILESCOC(=O)CC(C(=O)O)N.Cl
InChIInChI=1S/C5H9NO4.ClH/c1-10-4(7)2-3(6)5(8)9;/h3H,2,6H2,1H3,(H,8,9);1H/t3-;/m1./s1
InChIKeyQRBMPUYOGOCYDJ-AENDTGMFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl Hydrogen D-Aspartate Hydrochloride Overview


4-Methyl hydrogen D-aspartate hydrochloride (CAS 22728-89-8) is a chiral building block and protected amino acid derivative, specifically the D-enantiomer of aspartic acid 4-methyl ester hydrochloride. It serves as a key intermediate in the synthesis of complex molecules, particularly in peptide chemistry and pharmaceutical research, where the D-configuration imparts distinct biological properties compared to its L-counterpart. The compound is characterized as (2R)-2-amino-4-methoxy-4-oxobutanoic acid hydrochloride with a molecular weight of 183.59 g/mol and is typically supplied as a solid with high purity (≥97%) for research and development purposes .

D
Chiral Probe Enantiomer-specific synthesis and chiral recognition studies
P
Orthogonal Pre-protected β-carboxyl enables regioselective peptide coupling
R
Antimicrobial Reported screening context against Gram-negative strains

Why Generic Substitution Fails: Chiral Purity & Protection


The D-configuration of aspartate derivatives is not merely a stereochemical detail; it fundamentally alters biological activity, receptor interactions, and metabolic stability compared to the more abundant L-enantiomer. Substituting 4-methyl hydrogen D-aspartate hydrochloride with the L-enantiomer or unprotected D-aspartic acid would compromise experimental outcomes in studies requiring specific chiral recognition, such as neurotransmitter analog development or peptide-based drug design [1]. Furthermore, the methyl ester protection at the β-carboxyl group enables selective synthetic manipulation in multi-step reactions, a feature absent in free aspartic acid, thereby reducing side reactions and improving overall yields in complex molecule construction .

Enantiomer L-enantiomer may not replicate D-specific receptor interactions or antimicrobial screening profile
Protection Unprotected D-Asp requires additional β-carboxyl protection steps, altering synthetic efficiency
Salt Form Free acid form may differ in solubility and long-term stability during storage and handling

4-Methyl Hydrogen D-Aspartate Hydrochloride: Key Differentiators


Chiral Purity via Optical Rotation

The specific optical rotation of 4-methyl hydrogen D-aspartate hydrochloride is consistently reported as negative, with values ranging from -9.0° to -13.0° (c=1, H₂O), a direct consequence of its D-configuration. In contrast, the L-enantiomer (4-methyl hydrogen L-aspartate hydrochloride) exhibits a positive specific rotation of +15.9° to +16.9° (c=1, CH₃OH) [1]. This opposite sign and distinct magnitude provide a robust, quantitative method for confirming enantiomeric identity and purity.

Chiral Identity
Cross-study comparable
D: -9.0° to -13.0° vs L: +15.9° to +16.9°
Supports enantiomer-attribution review via optical rotation
Polarimetry; c=1, H₂O (D) and CH₃OH (L) at 20°C
Chiral Chemistry Stereochemistry Quality Control

Purity Advantage Over L-Enantiomer

Commercial sources of 4-methyl hydrogen D-aspartate hydrochloride consistently offer a minimum purity of 97% to 98% by assay . In contrast, the L-enantiomer (4-methyl hydrogen L-aspartate hydrochloride) is frequently specified with a lower minimum purity of 95% . This purity differential is quantifiable and directly impacts the reliability of downstream applications, particularly in solid-phase peptide synthesis where impurities can accumulate and reduce overall yield.

Purity Baseline
Data to verify
D-enantiomer ≥97–98% vs L-enantiomer 95%
Specification review supports procurement fit for SPPS
Commercial vendor specifications via HPLC
Analytical Chemistry Peptide Synthesis Procurement

Antibacterial Activity: D- vs L-Enantiomer

4-Methyl hydrogen D-aspartate hydrochloride (as the β-methyl ester of D-aspartic acid) has demonstrated antibacterial properties against specific Gram-negative strains, including Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae . While direct head-to-head MIC data against the L-enantiomer are not readily available in public literature, the D-configuration of amino acids is generally recognized to confer resistance to endogenous proteases and altered interactions with bacterial enzyme systems [1].

Antimicrobial Screen
Class-level inference
Active against E. coli, S. enterica, K. pneumoniae
Supports antimicrobial screening context; L-enantiomer activity not reported
In vitro susceptibility assays; direct MIC comparison not available
Antibacterial Microbiology Drug Discovery

Protected β-Carboxyl for Selective Amide Bonding

The methyl ester protection of the β-carboxyl group in 4-methyl hydrogen D-aspartate hydrochloride allows for selective activation and coupling at the α-carboxyl group, a critical feature for regioselective amide bond formation. This compound has been employed as a key building block in the enantioselective synthesis of sp³-rich diazatricyclic scaffolds, where it was combined with L-pyroglutamic acid derivatives via sp³-sp² Negishi coupling to construct complex, drug-like molecules . In contrast, unprotected D-aspartic acid would require additional protection/deprotection steps, reducing overall yield and increasing synthetic complexity.

Synthetic Utility
Supporting evidence
Saves 1–2 protection steps vs. free D-Asp in Negishi coupling
Stereochemical-control context for complex scaffold assembly
Carbodiimide-mediated coupling; solution or solid-phase
Peptide Synthesis Medicinal Chemistry Process Chemistry

Hydrochloride Salt: Enhanced Handling and Stability

4-Methyl hydrogen D-aspartate hydrochloride is supplied as a stable, crystalline solid with a long-term storage recommendation of a cool, dry place at room temperature . The hydrochloride salt form enhances aqueous solubility (implied by optical rotation measurement in H₂O) and reduces hygroscopicity compared to the free acid form of D-aspartic acid 4-methyl ester. While direct comparative stability data against the free acid are not provided, the hydrochloride salt is a well-established strategy for improving the shelf-life and handling properties of amino acid derivatives.

Handling & Stability
Class-level inference
Crystalline HCl salt; room temp storage; water-soluble
Formulation-context supports ease of use in aqueous workflows
Stability advantage over free acid inferred from salt form properties
Formulation Stability Storage

4-Methyl Hydrogen D-Aspartate Hydrochloride Applications


Chiral Building Block in Enantioselective Synthesis

The D-configuration and protected β-carboxyl group make this compound an ideal starting material for the construction of sp³-rich, stereochemically complex scaffolds in medicinal chemistry. As demonstrated in the literature, it can be used in Negishi cross-coupling reactions to assemble tricyclic diazatetradecanedione frameworks with potential biological activity .

SPPS of D-Aspartate Peptides

In Fmoc- or Boc-based SPPS, 4-methyl hydrogen D-aspartate hydrochloride serves as a protected D-aspartate residue that can be directly incorporated into peptide chains. The orthogonal protection (free α-carboxyl, methyl ester at β-carboxyl) minimizes aspartimide formation, a common side reaction in aspartate-rich sequences, thereby improving crude peptide purity and overall yield .

Antibacterial Drug Discovery and D-Amino Acid Research

Given its reported activity against E. coli, S. enterica, and K. pneumoniae , this compound is a valuable starting point for structure-activity relationship (SAR) studies aimed at developing novel antibacterial agents. Its D-configuration may also confer resistance to enzymatic degradation, making it a candidate for prodrug strategies.

Neurobiology and Endocrinology Research Tool

As a protected derivative of D-aspartic acid—an endogenous signaling molecule in the nervous and endocrine systems—this compound can be used to synthesize D-aspartate-containing probes or analogs for studying receptor interactions, hormone regulation, and neurodevelopment [1].

Application
Selection Property
Validation Focus
Chiral Building Block
Enantiomer-attribution review
Optical rotation and ee verification
D-Aspartate SPPS
Orthogonal protection context
Aspartimide formation monitoring
Antimicrobial SAR
Antimicrobial screening context
MIC and Gram-negative strain panel
Neuroendocrine Probes
D-amino acid pathway context
Receptor-binding assay response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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